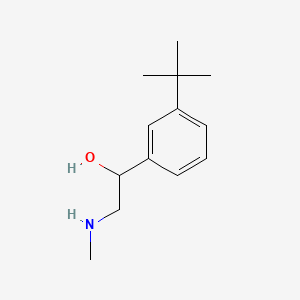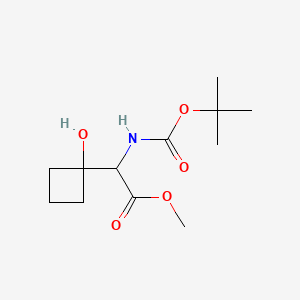
Methyl 2-((tert-butoxycarbonyl)amino)-2-(1-hydroxycyclobutyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((tert-butoxycarbonyl)amino)-2-(1-hydroxycyclobutyl)acetate is a complex organic compound that features a cyclobutyl ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-(1-hydroxycyclobutyl)acetate typically involves multiple steps:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Boc protecting group: The Boc group is commonly introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The methyl ester can be formed through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-2-(1-hydroxycyclobutyl)acetate can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of the free amine.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Could be explored for its potential as a drug candidate or as a building block in drug synthesis.
Industry: May be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-2-(1-hydroxycyclobutyl)acetate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be removed to reveal an active amine, which can then participate in various biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-2-(cyclopropyl)acetate: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
Methyl 2-((tert-butoxycarbonyl)amino)-2-(1-hydroxycyclopentyl)acetate: Similar structure but with a cyclopentyl ring.
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-2-(1-hydroxycyclobutyl)acetate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl and cyclopentyl analogs
Propriétés
Formule moléculaire |
C12H21NO5 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
methyl 2-(1-hydroxycyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)17-4)12(16)6-5-7-12/h8,16H,5-7H2,1-4H3,(H,13,15) |
Clé InChI |
QGAHWXRPQNRRJR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C(=O)OC)C1(CCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13581105.png)
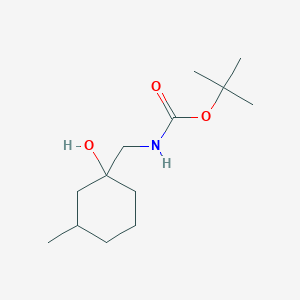

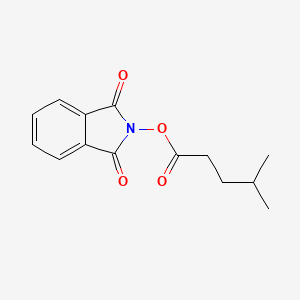
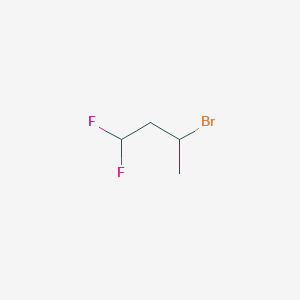
![5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylicacid](/img/structure/B13581149.png)
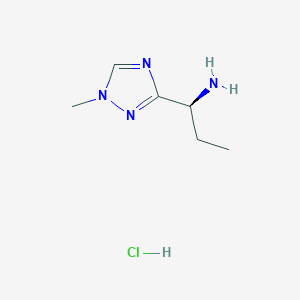
![2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride](/img/structure/B13581159.png)
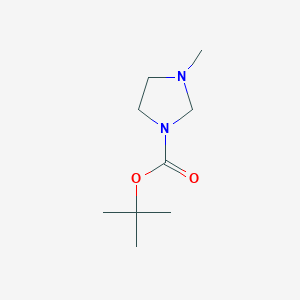
![1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride](/img/structure/B13581169.png)

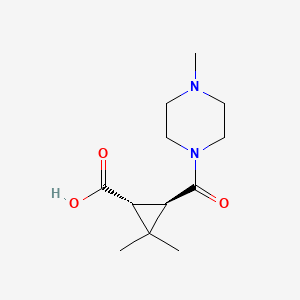
![2-(1H-indol-3-yl)-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B13581193.png)
